(2,6-13C2)cyclohexatrienol
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Overview
Description
(2,6-13C2)cyclohexatrienol is a compound with a unique structure, characterized by the presence of two carbon-13 isotopes at the 2 and 6 positions of the cyclohexatrienol ring. This isotopic labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-13C2)cyclohexatrienol typically involves the incorporation of carbon-13 isotopes into the cyclohexatrienol structure. One common method is the catalytic hydrogenation of benzene-13C2, followed by oxidation to form the desired compound. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of isotopically labeled starting materials, such as benzene-13C2, is crucial for maintaining the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,6-13C2)cyclohexatrienol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexadienone derivatives.
Reduction: Reduction reactions can convert it back to benzene-13C2.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclohexatrienol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Cyclohexadienone derivatives.
Reduction: Benzene-13C2.
Substitution: Various substituted cyclohexatrienol derivatives, depending on the reagents used.
Scientific Research Applications
(2,6-13C2)cyclohexatrienol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of aromaticity and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms into biological molecules.
Medicine: Utilized in the development of isotopically labeled drugs for pharmacokinetic studies.
Industry: Applied in the synthesis of advanced materials and as a precursor in the production of isotopically labeled polymers.
Mechanism of Action
The mechanism of action of (2,6-13C2)cyclohexatrienol involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the carbon-13 isotopes provide distinct signals that can be used to elucidate the structure and dynamics of complex molecules. The compound’s unique isotopic labeling allows for precise tracking of carbon atoms in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexatrienol: The non-labeled version of the compound, lacking the carbon-13 isotopes.
Benzene-13C2: A simpler aromatic compound with carbon-13 isotopes at the 2 and 6 positions.
Phenol-13C2: Another isotopically labeled aromatic compound with a hydroxyl group.
Uniqueness
(2,6-13C2)cyclohexatrienol is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its ability to undergo various chemical reactions while maintaining isotopic purity makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C6H6O |
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Molecular Weight |
96.10 g/mol |
IUPAC Name |
(2,6-13C2)cyclohexatrienol |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i4+1,5+1 |
InChI Key |
ISWSIDIOOBJBQZ-MQIHXRCWSA-N |
Isomeric SMILES |
C1=C[13CH]=C([13CH]=C1)O |
Canonical SMILES |
C1=CC=C(C=C1)O |
Origin of Product |
United States |
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